molecular formula C17H21N3O3S B8522843 1-[5-(Benzyloxy)pyridin-2-yl]-4-(methanesulfonyl)piperazine CAS No. 823197-36-0

1-[5-(Benzyloxy)pyridin-2-yl]-4-(methanesulfonyl)piperazine

Cat. No. B8522843
CAS RN: 823197-36-0
M. Wt: 347.4 g/mol
InChI Key: SDYDJCJGSYSJDS-UHFFFAOYSA-N
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Description

1-[5-(Benzyloxy)pyridin-2-yl]-4-(methanesulfonyl)piperazine is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

823197-36-0

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

1-methylsulfonyl-4-(5-phenylmethoxypyridin-2-yl)piperazine

InChI

InChI=1S/C17H21N3O3S/c1-24(21,22)20-11-9-19(10-12-20)17-8-7-16(13-18-17)23-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3

InChI Key

SDYDJCJGSYSJDS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 1-[5-(benzyloxy)pyridin-2-yl]piperazine (104 g, 278 mmol) in CH2Cl2 (1.1L) at 0° C. was treated sequentially with triethylamine (94 mL, 672 mmol) and methanesulfonyl chloride (31 mL, 400 mmol). The reaction was brought to room temperature and stirred for 3 hour. The reaction was then diluted with DCM (3L) and washed with water (1L), HCl (0.5 M, 2×800 mL) and sat. NaHCO3 (800 mL), back-extracting with DCM (500 mL). The combined organic extracts were then dried (MgSO4), filtered and concentrated in vacuo to give 1-[5-(benzyloxy)pyridin-2-yl]-4-(methylsulfonyl)piperazine as a dark liquor (120 g, 278 mmol @ 81 wt %, 100%).
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
94 mL
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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